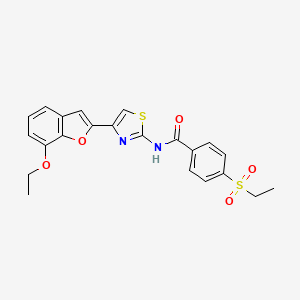
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H20N2O5S2 and its molecular weight is 456.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiazole derivatives, which are known for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C23H21N2O5S2, with a molecular weight of 488.6 g/mol. The structure features a benzamide core substituted with ethylsulfonyl and thiazole groups, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N2O5S2 |
| Molecular Weight | 488.6 g/mol |
| CAS Number | 921798-28-9 |
| Solubility | Not Available |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes associated with cancer progression and inflammation.
- Antioxidant Properties : It exhibits antioxidant activity, which may protect cells from oxidative stress.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound using different cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HeLa | 10.0 | Inhibition of cell proliferation |
| A549 | 15.0 | Modulation of PI3K/Akt signaling pathway |
The results indicate that this compound effectively inhibits the growth of these cancer cells at micromolar concentrations.
Anti-inflammatory Activity
In vivo studies have demonstrated its anti-inflammatory effects in animal models:
- Model Used : Carrageenan-induced paw edema in rats.
- Dosage : Administered at doses of 10 mg/kg and 20 mg/kg.
Results showed a significant reduction in paw swelling compared to the control group, indicating its potential as an anti-inflammatory agent.
Case Study 1: Efficacy in Tumor Models
A recent study assessed the efficacy of this compound in a xenograft model using human breast cancer cells implanted in mice. The treatment group receiving the compound exhibited a tumor volume reduction of approximately 40% compared to the control group over four weeks.
Case Study 2: Safety Profile Assessment
A safety assessment conducted in rats revealed no significant toxic effects at therapeutic doses. Parameters such as body weight, organ weights, and histopathological examinations indicated that the compound was well-tolerated.
Eigenschaften
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S2/c1-3-28-18-7-5-6-15-12-19(29-20(15)18)17-13-30-22(23-17)24-21(25)14-8-10-16(11-9-14)31(26,27)4-2/h5-13H,3-4H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSFPINIOBHHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














